N-Butyl-2-(methylamino)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

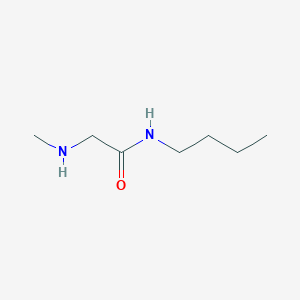

N-Butyl-2-(methylamino)acetamide is an organic compound with the molecular formula C7H16N2O It is a derivative of acetamide, where the hydrogen atoms of the amide group are substituted with a butyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2-(methylamino)acetamide typically involves the reaction of butylamine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Butylamine+Methylamine+Acetic Anhydride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-2-(methylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The amide group can participate in substitution reactions, where the butyl or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-butyl-2-(methylamino)acetic acid, while reduction could produce N-butyl-2-(methylamino)ethanol.

Scientific Research Applications

Chemical Synthesis Applications

Reagent in Organic Synthesis

N-Butyl-2-(methylamino)acetamide serves as a valuable reagent in organic synthesis. It is particularly useful in the preparation of heterocyclic compounds and as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

The compound can be compared with similar amides, highlighting its unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Butyl-N-methylacetamide | Simple amide | Lacks the methylamino group; primarily a solvent. |

| N-Methyl-2-(methylamino)acetamide | Methyl variant | Lacks the butyl group, affecting reactivity. |

| N-Ethyl-2-(methylamino)acetamide | Ethyl variant | Similar structure but with an ethyl group. |

Biological Applications

Biochemical Studies

In biological research, this compound is utilized to investigate enzyme interactions and protein-ligand binding. Its interaction with specific molecular targets can inhibit enzyme activity or alter function, leading to changes in cellular pathways.

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly acetylcholine release. This suggests potential applications in cognitive enhancement and neuroprotective strategies. Further studies are needed to elucidate its mechanisms and therapeutic potential.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. For example:

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-Methyl-2-(3-pyrrolidinyl)acetamide | E. coli | 50 µM |

| N-Methyl-2-(4-pyrrolidinyl)acetamide | S. agalactiae | 75 µM |

| N-(sec-Butyl)-2-(methylamino)acetamide | MRSA | 24 mm zone of inhibition |

These findings warrant further investigation into its efficacy against resistant bacterial strains.

Cytotoxicity and Cellular Effects

In vitro studies have assessed the cytotoxic effects of compounds related to this compound on cancer cell lines. For instance:

U87MG Cells : Compounds structurally related to this compound have shown promising cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study demonstrated that derivatives of acetamides significantly inhibited bacterial growth in vitro, particularly against Gram-positive pathogens.

- Cytotoxicity Assessment : In cellular models, compounds similar to this compound showed promising cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents.

- Neuropharmacological Research : Investigations into the effects of this compound on neurotransmitter release have opened avenues for its application in cognitive enhancement therapies.

Mechanism of Action

The mechanism of action of N-Butyl-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

N-Butylacetamide: Similar in structure but lacks the methylamino group.

N-Methylacetamide: Contains a methyl group instead of a butyl group.

N-Butyl-2-phenylacetamide: Contains a phenyl group instead of a methylamino group.

Uniqueness: N-Butyl-2-(methylamino)acetamide is unique due to the presence of both butyl and methylamino groups, which confer distinct chemical and biological properties

Biological Activity

N-Butyl-2-(methylamino)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is classified as an amide with the following chemical structure:

- Chemical Formula : C7H16N2O

- Molecular Weight : 144.22 g/mol

The compound features a butyl group attached to a methylamino group and an acetamide moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is suggested that the compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and exhibiting potential therapeutic effects against various conditions. The compound's ability to modulate enzyme activity is critical in its role as a potential anti-inflammatory agent.

Antimicrobial Properties

This compound has shown promising antimicrobial properties in various studies. The compound's effectiveness against different bacterial strains has been documented, indicating its potential use in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

Research indicates that this compound may possess significant anti-inflammatory properties. It has been studied for its ability to reduce inflammatory markers in vitro, suggesting its potential for therapeutic applications in diseases characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Study on Antimicrobial Activity :

- A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, highlighting the compound's potential as an alternative antimicrobial agent.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 16 Pseudomonas aeruginosa 64 -

Study on Anti-inflammatory Activity :

- In a controlled laboratory setting, this compound was administered to cultured macrophages stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that the compound effectively mitigates inflammatory responses.

Cytokine Control (pg/mL) Treated (pg/mL) TNF-alpha 2500 800 IL-6 1500 500

Properties

IUPAC Name |

N-butyl-2-(methylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-3-4-5-9-7(10)6-8-2/h8H,3-6H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQBXFWRJLBFDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615534 |

Source

|

| Record name | N-Butyl-N~2~-methylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117194-70-4 |

Source

|

| Record name | N-Butyl-N~2~-methylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.